2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide
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Overview
Description
2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, the reaction of a 1,4-diketone with ammonia or a primary amine can yield the pyrrolidine ring.
Amidation: The final step involves the coupling of the sulfonylated pyrrolidine derivative with 2-phenoxyethylamine and benzoyl chloride under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents.
Benzamide Derivatives: Compounds with the benzamide moiety but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific structural arrangement, which allows for unique interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N3O5S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonylamino]-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C25H25N3O5S/c29-24-16-19(17-27-24)18-10-12-21(13-11-18)34(31,32)28-23-9-5-4-8-22(23)25(30)26-14-15-33-20-6-2-1-3-7-20/h1-13,19,28H,14-17H2,(H,26,30)(H,27,29) |
InChI Key |
JEWUUWVGXVKMEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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